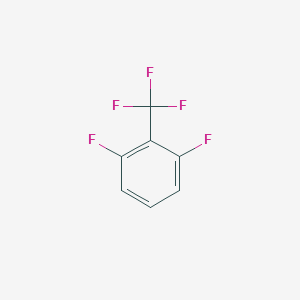

2,6-Difluorobenzotrifluoride

Description

Properties

IUPAC Name |

1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFHDNJRMWBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575750 | |

| Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-60-8 | |

| Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process begins with a chlorinated benzotrifluoride precursor, such as 3,5-dichloro-2,6-difluorobenzotrifluoride. Hydrogen gas reacts with the substrate in the presence of a palladium or platinum catalyst, typically supported on activated charcoal. A hydrogen chloride acceptor (e.g., sodium acetate or triethylamine) is added to neutralize HCl byproducts, shifting the equilibrium toward product formation.

Optimization Parameters

Key variables influencing yield and selectivity include:

-

Catalyst type : Palladium on activated charcoal (5% Pd/C) achieves >90% selectivity.

-

Temperature : 80–120°C balances reaction rate and side-product formation.

-

Pressure : 30–100 bar hydrogen pressure ensures sufficient gas-liquid contact.

-

Solvent : Methanol or acetic acid enhances substrate solubility.

Table 1: Representative Hydrogenation Conditions and Outcomes

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (nₐ²⁰) |

|---|---|---|---|---|---|

| 3,5-Dichloro-2,6-difluoro-BTF | 5% Pd/C | 80–120 | 30–50 | 64.3 | 1.3972 |

| 3-Chloro-2,4-difluoro-BTF | Raney Ni | 80 | 100 | 72.1 | 1.3970 |

Advantages and Limitations

-

Advantages : High purity (refractive index = 1.3970–1.3973), scalable to industrial production.

-

Limitations : Requires expensive catalysts and high-pressure equipment.

Halogen Exchange Fluorination

Halogen exchange fluorination replaces chlorine atoms with fluorine using alkali metal fluorides. This method is particularly effective for synthesizing this compound from trichloro- or tetrachlorobenzotrifluoride precursors.

Reaction Mechanism

In a typical procedure, 2,3,6-trichlorobenzotrifluoride reacts with potassium fluoride in an aprotic polar solvent (e.g., dimethyl sulfoxide). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where fluoride ions displace chlorides at the 2- and 6-positions.

Optimization Parameters

Table 2: Fluorination Conditions and Performance

| Precursor | Solvent | Temperature (°C) | KF Equiv. | Yield (%) |

|---|---|---|---|---|

| 2,3,6-Trichloro-BTF | Sulfolane | 200 | 3.0 | 58.7 |

| 2,3,5,6-Tetrachloro-BTF | DMSO | 220 | 2.5 | 51.2 |

Advantages and Limitations

-

Advantages : Utilizes cost-effective KF; compatible with multi-chlorinated precursors.

-

Limitations : Lower yields due to competing side reactions (e.g., over-fluorination).

Direct Fluorination via Electrophilic Aromatic Substitution

Direct fluorination introduces fluorine atoms into a benzotrifluoride backbone using fluorinating agents like xenon difluoride (XeF₂) or fluorine gas. While less common, this method avoids chlorinated intermediates.

Reaction Mechanism

Electrophilic fluorination occurs at the 2- and 6-positions of benzotrifluoride due to the meta-directing effect of the CF₃ group. The reaction typically requires a Lewis acid catalyst (e.g., BF₃) to polarize the F–F bond.

Optimization Parameters

Advantages and Limitations

-

Advantages : Single-step synthesis; no chlorine byproducts.

-

Limitations : Low yields (30–40%); hazardous reagent handling.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (nₐ²⁰) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 64–72 | 1.3970–1.3973 | High | Moderate |

| Halogen Exchange | 51–59 | 1.3968–1.3972 | Moderate | High |

| Direct Fluorination | 30–40 | 1.3965–1.3970 | Low | Low |

Catalytic hydrogenation emerges as the most industrially viable method due to its balance of yield and scalability. Halogen exchange is preferable for laboratories with access to chlorinated precursors, while direct fluorination remains niche due to safety concerns.

Chemical Reactions Analysis

2,6-Difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

Addition Reactions: The compound can participate in addition reactions with other organic molecules.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

DFBTF serves as an important building block in organic synthesis due to its electron-withdrawing properties. The presence of fluorine enhances the reactivity of the aromatic ring, facilitating nucleophilic substitution reactions.

Key Reactions Involving DFBTF:

- Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

- Suzuki-Miyaura Coupling: DFBTF can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Material Science

The unique properties of DFBTF make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and liquid crystals.

Applications in Material Science:

- Fluorinated Polymers: DFBTF can be used as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal and chemical stability.

- Liquid Crystals: The incorporation of DFBTF into liquid crystal formulations can improve their performance characteristics due to its unique molecular structure.

Pharmaceutical Applications

DFBTF is also utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to modify biological activity through structural changes makes it a valuable component in drug design.

Case Studies:

- Synthesis of Anticancer Agents: Research has shown that derivatives of DFBTF can exhibit potent anticancer activity, making them candidates for further development.

- Antimicrobial Compounds: Compounds derived from DFBTF have been investigated for their antimicrobial properties, providing potential leads for new antibiotic agents.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzotrifluoride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The ortho effect, where the presence of fluorine atoms influences the reaction pathway, is a key aspect of its mechanism.

Comparison with Similar Compounds

2,3,5,6-Tetrafluorobenzotrifluoride

- Molecular Formula : C₇HF₇

- Molecular Weight : 218.08 g/mol

- No direct boiling point data available, but the higher fluorine content likely elevates it compared to this compound .

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol

- Molecular Formula : C₇HF₇S

- Molecular Weight : 230.14 g/mol

- Key Differences : The thiol (-SH) group introduces higher reactivity (e.g., in nucleophilic substitutions) and acidity (pKa ~6–8) compared to the inert trifluoromethyl group. This compound is more hazardous (H314: causes severe skin burns) due to the thiol functionality .

Functional Group Variants

2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzaldehyde

- Molecular Formula : C₇H₄F₂O

- Molecular Weight : 142.10 g/mol

- Key Differences : The aldehyde (-CHO) group enables participation in condensation reactions (e.g., forming Schiff bases). Its boiling point (~180°C) is significantly higher than this compound due to hydrogen bonding .

Data Tables

Table 1: Physicochemical Properties

Table 2: Commercial Availability

Biological Activity

2,6-Difluorobenzotrifluoride (DFBTF), a fluorinated aromatic compound, has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, focusing on its effects on various organisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₄F₅

- Molecular Weight : 202.1 g/mol

- CAS Number : 64248-60-8

The structure of DFBTF features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and three trifluoromethyl groups. This configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of DFBTF has been investigated primarily in the context of its pesticidal properties, particularly as a herbicide and fungicide. Studies have shown varying degrees of efficacy against different pests and pathogens.

Herbicidal Activity

DFBTF has demonstrated significant herbicidal activity against a range of plant species. Research indicates that it affects the growth and development of target plants through several mechanisms:

- Inhibition of Photosynthesis : DFBTF disrupts photosynthetic pathways, leading to reduced chlorophyll production.

- Growth Regulation : It alters hormonal balances within plants, affecting root and shoot development.

Table 1: Herbicidal Efficacy of DFBTF on Selected Plants

| Plant Species | Concentration (ppm) | Effect Observed |

|---|---|---|

| Arabidopsis thaliana | 10 | Significant growth inhibition |

| Zea mays (corn) | 50 | Stunted growth and leaf chlorosis |

| Glycine max (soybean) | 100 | Complete inhibition of germination |

Fungicidal Activity

DFBTF has also been evaluated for its fungicidal properties. In laboratory tests, it exhibited moderate to high activity against several fungal pathogens:

- Botrytis cinerea (Gray mold): DFBTF showed effective inhibition at concentrations as low as 25 ppm.

- Fusarium oxysporum : Moderate activity was noted, with significant reductions in spore germination.

Table 2: Fungicidal Efficacy of DFBTF

| Fungal Pathogen | Concentration (ppm) | Effect Observed |

|---|---|---|

| Botrytis cinerea | 25 | Inhibition of spore germination |

| Fusarium oxysporum | 50 | Reduced mycelial growth |

The mechanisms by which DFBTF exerts its biological effects are multifaceted:

- Enzyme Inhibition : DFBTF inhibits specific enzymes critical for metabolic processes in both plants and fungi.

- Membrane Disruption : The lipophilic nature of DFBTF allows it to integrate into cell membranes, disrupting cellular integrity.

Agricultural Applications

A study conducted by researchers at the University of Illinois examined the effects of DFBTF on crop yields in controlled environments. The results indicated that crops treated with DFBTF exhibited enhanced resistance to common fungal infections compared to untreated controls.

Medicinal Potential

Recent investigations have explored the potential use of DFBTF as an antimalarial agent due to its ability to inhibit dihydroorotate dehydrogenase (DHOD), an enzyme crucial for pyrimidine synthesis in malaria parasites. Preliminary findings suggest that DFBTF may serve as a lead compound for developing new antimalarial drugs .

Q & A

Q. What are the recommended synthetic routes for 2,6-difluorobenzotrifluoride, and how do reaction conditions influence yield?

this compound can be synthesized via halogen-exchange reactions or fluorination of precursor aromatic compounds. Key steps include optimizing temperature (e.g., room temperature for stability) and using catalysts like triethylamine to neutralize byproducts such as HCl . Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediates and confirm completion . Yield improvements often require inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture or oxygen.

Q. How should researchers safely handle and store this compound in laboratory settings?

The compound is classified as a hazardous irritant (Xi code) with a density of ~1.386 g/cm³ and a boiling point of ~121°C . Safety protocols mandate impervious gloves, face shields, and fume hoods during handling. Storage requires airtight containers in cool, dry conditions away from ignition sources. Spill management includes using absorbent materials and avoiding drainage into water systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is standard for structural confirmation, with fluorine chemical shifts typically observed between -110 to -160 ppm. Mass spectrometry (MS) provides molecular weight validation (182.09 g/mol), while gas chromatography (GC) ensures purity by detecting volatile impurities . For crystalline derivatives, X-ray crystallography can resolve bond angles and spatial arrangements .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations, such as density functional theory (DFT), model electronic properties and reaction pathways. Active space selection (e.g., CAS(2,6)PT2) improves accuracy for predicting UV-Vis absorption spectra and excited-state behavior, as demonstrated in fluorinated aromatic systems . Computational workflows should validate results against experimental data (e.g., NMR shifts or reaction yields) to refine parameters .

Q. What strategies resolve contradictions in reported data on fluorinated aromatic intermediates?

Discrepancies in reactivity or stability often stem from variations in solvent polarity, temperature, or trace moisture. For example, batch tests under controlled conditions (e.g., anhydrous THF vs. aqueous media) can isolate confounding factors . Cross-referencing synthetic protocols (e.g., catalyst ratios in vs. ) and conducting reproducibility studies are essential. Statistical analysis of replicate experiments reduces uncertainty .

Q. How does the electron-withdrawing effect of trifluoromethyl groups influence regioselectivity in derivatization?

The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to meta positions. This effect is quantified via Hammett substituent constants (σ values), which predict reaction sites in multi-fluorinated systems. Experimental validation involves synthesizing derivatives (e.g., sulfonamides or boronic acids) and analyzing regioselectivity via HPLC or LC-MS .

Q. What are the challenges in scaling up this compound synthesis for multi-gram applications?

Key challenges include maintaining purity during distillation (due to close boiling points of byproducts) and minimizing exothermic side reactions. Process optimization may involve continuous-flow reactors to enhance heat dissipation and automation for precise stoichiometric control. Waste management protocols must address halogenated byproducts, requiring collaboration with specialized disposal services .

Methodological Guidance

Q. How should researchers design experiments to study the environmental persistence of this compound?

Batch degradation studies under varying pH, UV exposure, and microbial activity simulate environmental conditions. Analytical techniques like high-resolution mass spectrometry (HRMS) track breakdown products, while OECD 301 guidelines assess biodegradability . Controls must account for matrix effects (e.g., soil vs. water) to avoid false positives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.